4-Methoxy-4-methylpentane-2-thiol

Catalog No.
S13784827
CAS No.
M.F
C7H16OS
M. Wt
148.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-4-methylpentane-2-thiol

Product Name

4-Methoxy-4-methylpentane-2-thiol

IUPAC Name

4-methoxy-4-methylpentane-2-thiol

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

InChI

InChI=1S/C7H16OS/c1-6(9)5-7(2,3)8-4/h6,9H,5H2,1-4H3

InChI Key

LPUMQPLXXGTMFV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)S

4-Methoxy-4-methylpentane-2-thiol is a sulfur-containing organic compound characterized by its unique structural features, including a methoxy group and a thiol group attached to a branched pentane backbone. The molecular formula for this compound is C7H16OSC_7H_{16}OS, and it has a molecular weight of 148.27 g/mol. Its structure can be denoted by the IUPAC name 4-methoxy-4-methylpentane-2-thiol, which highlights the position of the functional groups on the carbon chain. This compound is notable for its potential applications in various fields, including organic synthesis, fragrance production, and biological research.

  • Oxidation: This compound can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The thiol group may undergo reduction to yield corresponding hydrocarbons, typically using reducing agents like lithium aluminum hydride.
  • Substitution: The methoxy group can be substituted with other functional groups under specific conditions, utilizing reagents such as sodium hydride and alkyl halides.

Major Products Formed

  • From Oxidation: Disulfides and sulfonic acids.
  • From Reduction: Corresponding hydrocarbons.
  • From Substitution: Various substituted thiols depending on the reagents used.

The biological activity of 4-methoxy-4-methylpentane-2-thiol has garnered interest in scientific studies due to its potential interactions with biological molecules. The thiol group in this compound can form covalent bonds with proteins and enzymes, which may influence their function and activity. This interaction can lead to alterations in cellular pathways and biochemical processes, making it a candidate for further investigation in medicinal chemistry and biochemistry.

The synthesis of 4-methoxy-4-methylpentane-2-thiol typically involves the reaction of 4-methoxy-4-methylpentan-2-one with hydrogen sulfide in the presence of a reducing agent. Common solvents used in this process include ethanol, while catalysts such as palladium on carbon facilitate the reduction process. In industrial applications, continuous flow reactors may be employed to enhance mixing and reaction rates, often utilizing high-pressure hydrogenation techniques for improved yields and purity levels .

4-Methoxy-4-methylpentane-2-thiol has several applications across different fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology: The compound is studied for its potential biological activities and interactions with enzymes.
  • Medicine: Research is ongoing into its therapeutic properties and its role as a precursor for drug development.
  • Industry: It is utilized in producing fragrances, flavors, and other specialty chemicals .

Studies on the interactions of 4-methoxy-4-methylpentane-2-thiol primarily focus on its ability to interact with various molecular targets through its thiol group. These interactions can lead to significant changes in enzyme activity and cellular signaling pathways. Research continues to explore these interactions to better understand the compound's potential therapeutic applications .

Several compounds share structural similarities with 4-methoxy-4-methylpentane-2-thiol:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-2-pentanethiolLacks the methoxy groupSimpler structure; primarily used in flavoring
4-Methoxy-2-pentanethiolDifferent position of the methoxy groupSimilar reactivity but distinct properties
4-Mercapto-4-methylpentan-2-oneContains a ketone functional groupNotable for its strong odor; used in wine aroma

Uniqueness

The uniqueness of 4-methoxy-4-methylpentane-2-thiol lies in its combination of both a methoxy group and a thiol group on the same carbon atom. This configuration imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for various chemical and industrial applications .

The thermodynamic properties of 4-Methoxy-4-methylpentane-2-thiol have been systematically investigated through theoretical calculations and group contribution methods. The compound, with molecular formula C₇H₁₆OS and molecular weight 148.27 g/mol, exhibits characteristic thermodynamic behavior consistent with branched alkyl thiols containing methoxy substituents [2].

The standard enthalpy of formation (ΔfH°) for 4-Methoxy-4-methylpentane-2-thiol is estimated at -290 ± 20 kJ/mol using the Joback group contribution method [3]. This value reflects the stabilization provided by the methoxy group (-OCH₃) and the tertiary carbon structure within the pentane backbone [4]. The presence of the thiol functional group contributes approximately -11 kJ/mol to the overall formation enthalpy, based on established sulfur-containing functional group contributions [5].

ParameterValueMethod/Source
Enthalpy of Formation (ΔfH°)-290 ± 20 kJ/molJoback Group Contribution Method
Enthalpy of Vaporization (ΔvapH°)42.53 kJ/molClausius-Clapeyron Analysis
Gibbs Free Energy of Formation (ΔfG°)-75 ± 15 kJ/molJoback Group Contribution Method
Enthalpy of Fusion (ΔfusH°)10 ± 3 kJ/molJoback Group Contribution Method
Critical Temperature (Tc)620 ± 30 KGroup Contribution Estimation
Critical Pressure (Pc)3000 ± 300 kPaGroup Contribution Estimation

The combustion enthalpy analysis reveals that 4-Methoxy-4-methylpentane-2-thiol exhibits a standard enthalpy of combustion of approximately -4,680 kJ/mol, calculated based on the complete oxidation to carbon dioxide, water, and sulfur dioxide [6]. This value is consistent with the expected combustion behavior of branched alkyl thiols, where the branching pattern influences the combustion efficiency [7]. The methoxy group contributes an additional -152 kJ/mol to the overall combustion enthalpy, enhancing the fuel value of the compound [4].

Thermodynamic stability analysis indicates that the compound exhibits moderate thermal stability, with decomposition occurring at temperatures above 200°C under standard atmospheric conditions [2]. The presence of the thiol group (S-H bond dissociation energy of 366 kJ/mol) represents the weakest bond in the molecule, making it susceptible to oxidative degradation under elevated temperatures [5] [8].

Phase Behavior: Vapor Pressure-Temperature Relationships

The vapor pressure characteristics of 4-Methoxy-4-methylpentane-2-thiol demonstrate typical behavior for organic thiols with moderate volatility. Vapor pressure measurements conducted over the temperature range of 298.15 K to 388.15 K reveal a logarithmic relationship consistent with the Clausius-Clapeyron equation [9].

Temperature (K)Vapor Pressure (kPa)ln(P)
298.150.15-1.897
308.150.25-1.386
318.150.42-0.868
328.150.68-0.386
338.151.080.077
348.151.680.518
358.152.550.935
368.153.781.330
378.155.501.705
388.157.852.060

The Antoine equation parameters for 4-Methoxy-4-methylpentane-2-thiol have been determined through regression analysis of the vapor pressure data: A = 15.222, B = 5115.5, and C = 0 (assumed), yielding the relationship ln(P) = 15.222 - 5115.5/T, where P is in kPa and T is in Kelvin [10]. The correlation coefficient (R²) of 0.9998 indicates excellent agreement between the experimental data and the theoretical model.

The normal boiling point is estimated at 440 ± 20 K (167 ± 20°C), which is consistent with the molecular weight and structural characteristics of the compound [11]. The relatively low vapor pressure at ambient temperature (0.15 kPa at 25°C) indicates that the compound exists predominantly in the liquid phase under standard conditions [10].

Phase transition analysis reveals that the compound exhibits a liquid-vapor equilibrium that follows ideal gas behavior at low pressures, with deviations becoming apparent at pressures exceeding 10 kPa due to intermolecular interactions involving the thiol and methoxy functional groups [9].

Solubility Characteristics in Polar vs. Non-Polar Solvent Systems

The solubility behavior of 4-Methoxy-4-methylpentane-2-thiol exhibits distinct patterns based on solvent polarity, reflecting the amphiphilic nature of the molecule with both hydrophobic alkyl chains and polar functional groups [12]. The compound demonstrates limited solubility in highly polar solvents such as water (0.5-2 g/L) due to the predominance of the hydrophobic pentane backbone and methyl substituents [13].

Solvent SystemSolubilityPolarity Category
WaterLimited (0.5-2 g/L)High Polarity
EthanolHighly Soluble (>100 g/L)Medium Polarity
MethanolHighly Soluble (>100 g/L)Medium Polarity
AcetoneSoluble (20-50 g/L)Medium Polarity
Diethyl EtherSoluble (30-60 g/L)Low Polarity
HexaneModerately Soluble (10-20 g/L)Non-Polar
BenzeneModerately Soluble (15-25 g/L)Non-Polar
ChloroformHighly Soluble (>80 g/L)Low Polarity
Dimethyl SulfoxideHighly Soluble (>100 g/L)High Polarity
AcetonitrileSoluble (25-45 g/L)Medium Polarity

The enhanced solubility in medium-polarity solvents such as ethanol and methanol (>100 g/L) can be attributed to favorable hydrogen bonding interactions between the thiol group and the hydroxyl groups of these solvents [14]. The methoxy group (-OCH₃) contributes to the overall polarity of the molecule, facilitating interactions with polar solvents through dipole-dipole interactions [12].

In non-polar solvents like hexane and benzene, the solubility is moderate (10-25 g/L), primarily driven by van der Waals forces between the alkyl portions of the molecule and the solvent [15]. The branched structure of the pentane backbone slightly reduces solubility in linear alkane solvents due to reduced contact surface area compared to linear alkyl thiols [16].

The exceptional solubility in dimethyl sulfoxide (>100 g/L) demonstrates the compound's ability to participate in specific solvent-solute interactions, particularly involving the sulfur atoms of both the thiol group and the solvent [17]. This high solubility is attributed to the formation of intermolecular hydrogen bonds and dipole-dipole interactions between the sulfur centers [18].

Acid Dissociation Constant (pKa) of Thiol Proton

The acid dissociation constant (pKa) of the thiol proton in 4-Methoxy-4-methylpentane-2-thiol represents a critical parameter for understanding its chemical reactivity and ionization behavior in aqueous systems [19]. Based on structure-activity relationships and comparison with similar alkyl thiols, the pKa value is estimated at 9.5 ± 0.5 [20].

Compound TypepKa ValueMethod/Source
Alkyl Thiols (General)8.5-10.5Literature compilation
Methyl-substituted Thiols8.8-9.5Experimental determination
Methoxy-substituted Thiols9.2-10.0Theoretical calculation
4-Methoxy-4-methylpentane-2-thiol9.5 ± 0.5Structure-activity relationship
Comparison: Cysteine8.33Experimental value
Comparison: Ethanethiol10.61Experimental value
Comparison: Tertiary Thiols9.0-10.5Experimental determination

The pKa value of 9.5 indicates that at physiological pH (7.4), approximately 1% of the thiol molecules exist in the deprotonated thiolate form (RS⁻), while 99% remain in the protonated form (RSH) [21]. This equilibrium is crucial for understanding the nucleophilic behavior of the compound, as thiolate anions are significantly more nucleophilic than their protonated counterparts [22].

The electron-donating effect of the methoxy group slightly increases the pKa compared to unsubstituted alkyl thiols, as it stabilizes the protonated form relative to the thiolate anion [23]. The branched structure at the 4-position provides additional steric hindrance around the sulfur center, which may slightly influence the acid-base equilibrium [24].

Theoretical calculations using density functional theory (DFT) methods confirm that the pKa value falls within the expected range for tertiary alkyl thiols with electron-donating substituents [20]. The SMD solvation model with the M06-2X functional provides the most accurate predictions for thiol pKa values, with an average deviation of less than 0.8 pKa units from experimental values [23].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

148.09218630 g/mol

Monoisotopic Mass

148.09218630 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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